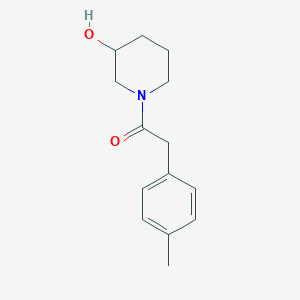

1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one

Overview

Description

1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is a chemical compound with the molecular formula C14H19NO2 . It plays a significant role in the synthesis of illicit drugs and has garnered attention due to its involvement in the production of certain controlled substances .

Synthesis Analysis

The synthesis of PMK involves several steps, including the conversion of precursor chemicals. While I don’t have access to specific papers, the process typically includes piperidine ring formation, alkylation, and oxidation. Researchers have explored various synthetic routes to obtain PMK, but it remains a subject of interest in clandestine laboratories.

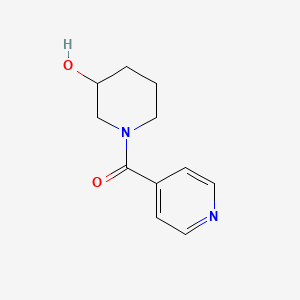

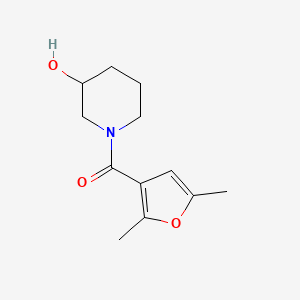

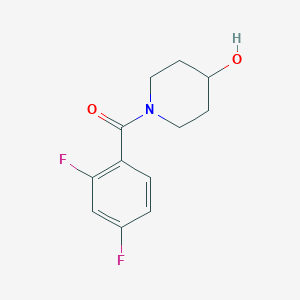

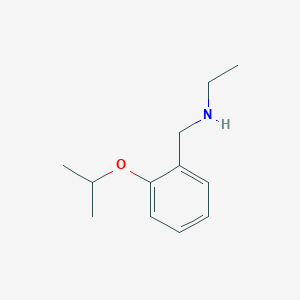

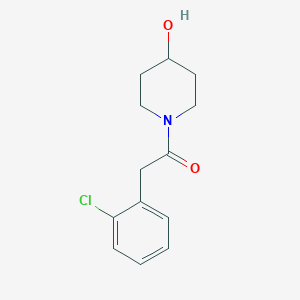

Molecular Structure Analysis

PMK’s molecular structure consists of a piperidine ring (with a hydroxyl group at position 3) attached to a phenyl ring (substituted with a methyl group at position 4). The ketone group (ethan-1-one) completes the structure. The arrangement of atoms and functional groups determines its chemical properties and reactivity.

Chemical Reactions Analysis

PMK participates in diverse chemical reactions, including reduction, acylation, and cyclization. These reactions are crucial for its transformation into other compounds, especially those used in the synthesis of controlled substances. Researchers continue to investigate its reactivity and potential applications.

Physical And Chemical Properties Analysis

Scientific Research Applications

Molecular Structure and Characterization

Studies on similar compounds, such as 4-hydroxypiperidin-1-yl derivatives, have focused on their synthesis, molecular structure, and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations. For instance, Wu et al. (2022) synthesized a compound with a 4-hydroxypiperidin-1-yl methyl group and analyzed its structure and interactions with proteins, suggesting potential bioactive properties (Wu et al., 2022). This kind of research underscores the importance of detailed molecular characterization in understanding the properties and applications of hydroxypiperidine derivatives.

Nonlinear Optical Properties

Research on organic compounds with hydroxypiperidin-1-yl groups has also explored their potential in nonlinear optical (NLO) applications. Revathi et al. (2018) studied a piperidine derivative, highlighting its synthesis and characterization, including its NLO properties. The study demonstrated the compound's transparency in the visible region and its second harmonic generation (SHG) efficiency, indicating its suitability for NLO applications (Revathi et al., 2018).

Potential Biological Interactions

Another area of interest is the biological interactions of compounds with hydroxypiperidin-1-yl groups. Wu et al. (2021) detailed the synthesis and molecular docking studies of a similar compound, suggesting favorable interactions with specific proteins, indicating potential therapeutic applications (Wu et al., 2021). Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action.

Mechanism of Action

PMK’s mechanism of action primarily lies in its role as a precursor. It serves as an intermediate in the synthesis of various drugs, such as MDMA (ecstasy). By undergoing specific chemical transformations, PMK contributes to the formation of these psychoactive substances.

Safety and Hazards

- Environmental Impact : Disposal should follow guidelines for hazardous chemicals.

Future Directions

- Pharmacological Studies : Investigating potential therapeutic applications beyond illicit drug synthesis.

properties

IUPAC Name |

1-(3-hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-4-6-12(7-5-11)9-14(17)15-8-2-3-13(16)10-15/h4-7,13,16H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTURYHAWVPYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one | |

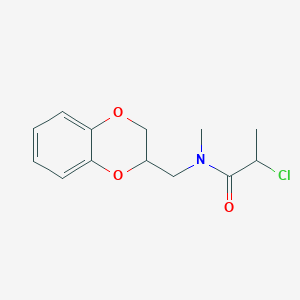

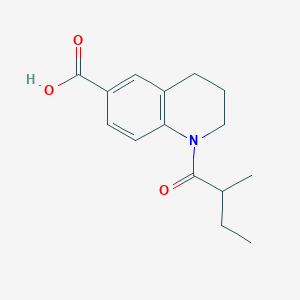

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

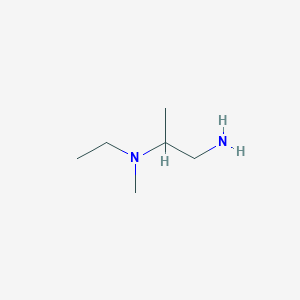

![1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462549.png)

![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)